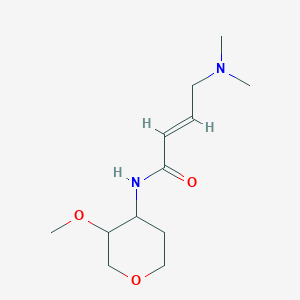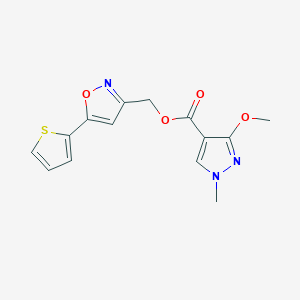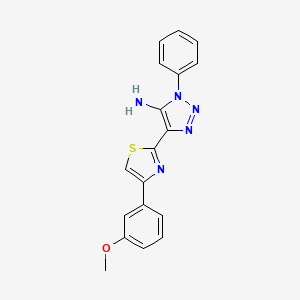
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ABTS/PP Decolorization Assay and Antioxidant Capacity The ABTS/PP decolorization assay is pivotal in evaluating antioxidant capacity, particularly in phenolic antioxidants. This method, through various reaction pathways, quantifies the total antioxidant capacity, highlighting the complexity and specificity of antioxidant reactions. The assay's efficacy and application in monitoring changes in antioxidant systems during storage and processing make it a valuable tool in research focused on oxidative stress and its mitigation (Ilyasov et al., 2020).
Contamination and Removal of Sulfamethoxazole Sulfamethoxazole, a persistent organic pollutant, showcases the complexity of environmental pollutants and the challenges in their removal. Research into cleaner, more efficient techniques for its removal, such as adsorption and photocatalytic degradation, emphasizes the importance of developing sustainable technologies for environmental remediation (Prasannamedha & Kumar, 2020).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives The structural uniqueness of the 1,3,4-oxadiazole ring fosters a wide range of biological activities, making these derivatives valuable in medicinal chemistry. Research in this area continues to expand, underlining the therapeutic potential of 1,3,4-oxadiazole-based compounds across various medical fields, from anticancer to antiviral applications (Verma et al., 2019).
Biologically Oriented Drug Synthesis (BIODS) Exploring hetero derivatives of 2,5 disubstituted 1,3,4-oxadiazoles provides insight into biologically oriented drug synthesis (BIODS), showcasing the methodological advancements and potential for creating bioactive molecules with specific antitumor, antifungal, and antibacterial properties. This approach highlights the role of synthetic chemistry in developing new therapeutic agents (Karpenko, Panasenko, & Knysh, 2020).
Sulfonamide Inhibitors and Drug Development Sulfonamide compounds continue to play a crucial role in developing new therapeutic agents, reflecting their enduring significance in treating bacterial infections and their expansion into addressing various other health conditions, including cancer and viral infections. The ongoing research and patent activities in this area underscore the adaptability and potential of sulfonamides in drug development (Gulcin & Taslimi, 2018).
作用機序
Target of Action
Similar compounds, such as sulfonamide derivatives, have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
Sulfonamide derivatives, which share a similar structure, are known to inhibit dhfr by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides and proteins, affecting cell growth and division .
Biochemical Pathways
The compound likely affects the folate pathway due to its potential inhibition of DHFR . This pathway is crucial for the synthesis of nucleotides and certain amino acids. Disruption of this pathway can lead to impaired DNA replication and cell division, potentially leading to cell death .
Pharmacokinetics
Similar compounds, such as sulfonamides, are generally well absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of dhfr by similar compounds can lead to cell death due to impaired dna replication and cell division .
特性
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)13-12-15-14-11(19-12)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNADSLISKPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
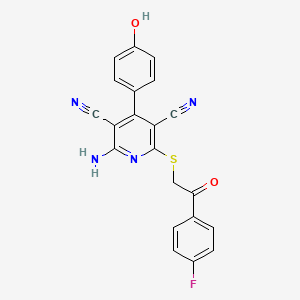
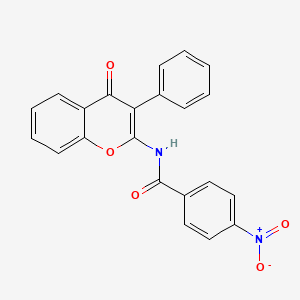
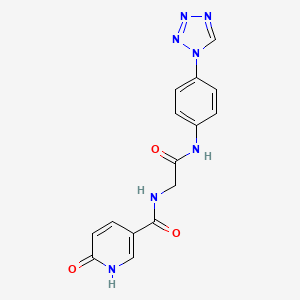
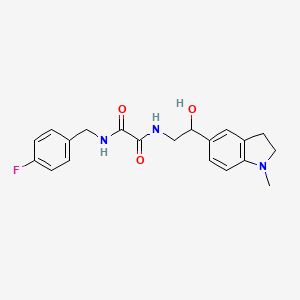
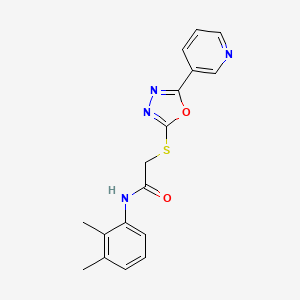
![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)

![N-(2,4-dimethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2823111.png)
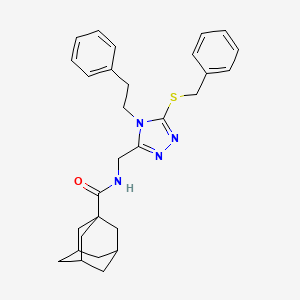
![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)
